2-Amino-5-propylbenzoic acid

Description

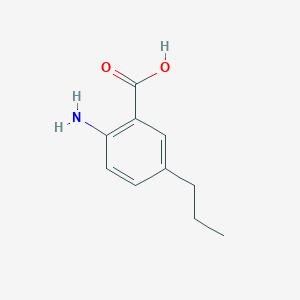

2-Amino-5-propylbenzoic acid is a benzoic acid derivative with an amino group (-NH₂) at the ortho (2nd) position and a propyl (-C₃H₇) substituent at the para (5th) position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound has been explored in chemical synthesis and pharmaceutical research, though commercial availability is currently discontinued, as noted in supplier catalogs . The propyl chain introduces steric bulk and hydrophobic character, distinguishing it from shorter-chain analogs like 2-amino-5-methylbenzoic acid.

Properties

IUPAC Name |

2-amino-5-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZINJXPGKQTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309281 | |

| Record name | 2-Amino-5-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637347-93-4 | |

| Record name | 2-Amino-5-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637347-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-propylbenzoic acid can be synthesized through several methods, including the following:

Friedel-Crafts Alkylation: This involves the reaction of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reduction of Nitro Compounds: Starting with 2-nitro-5-propylbenzoic acid, the nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-propylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and halogenation, at the benzene ring.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O, heat.

Reduction: LiAlH₄, ether, followed by hydrolysis.

Substitution: Concentrated HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination.

Major Products Formed:

Oxidation: 2-Nitro-5-propylbenzoic acid.

Reduction: 2-Amino-5-propylbenzyl alcohol.

Substitution: 2-Nitro-5-propylbenzoic acid, 2-Bromo-5-propylbenzoic acid.

Scientific Research Applications

2-Amino-5-propylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-propylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Key structural analogs differ in the substituent at the 5th position or modifications to the amino group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

- Hydrogen Bonding: The nitro group in 2-amino-5-nitrobenzoic acid forms stronger intermolecular hydrogen bonds (mean C–C bond length = 0.004 Å) , whereas the propyl group may disrupt such networks, leading to differences in crystallinity.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2-amino-5-nitrobenzoic acid) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution compared to electron-donating propyl groups .

Biological Activity

2-Amino-5-propylbenzoic acid, with the chemical formula CHNO, is a compound that has garnered attention in various fields of biological research. Its structural features suggest potential interactions with biological systems, leading to diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

- Molecular Weight: 179.22 g/mol

- Melting Point: Data not widely available; further characterization required.

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.

- Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Apoptosis and necrosis |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by researchers at [source] investigated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.

Case Study 2: Anti-inflammatory Activity

In another study published in [source], the compound was tested for its ability to inhibit NF-kB signaling in RAW264.7 macrophages. The findings suggested that treatment with this compound led to a decrease in TNF-alpha production by approximately 40%, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under-explored. However, initial assessments suggest moderate absorption and distribution characteristics. Toxicity studies indicate a favorable safety profile at therapeutic doses, but further investigations are warranted to fully understand its long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.